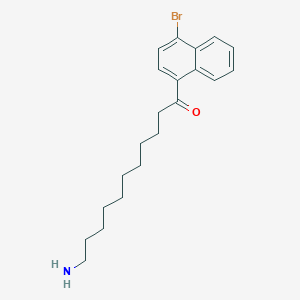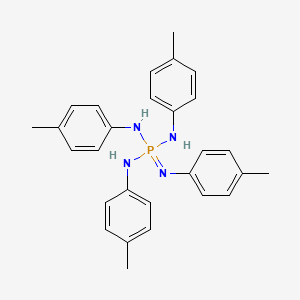
1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one is an organic compound that features a cyclopentene ring substituted with an aniline group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one typically involves the reaction of cyclopent-1-en-1-yl ethanone with aniline under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of cyclopent-1-en-1-yl ethanone derivatives.
Reduction: Formation of cyclopent-1-en-1-yl ethanol derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Methylcyclopent-1-en-1-yl)ethan-1-one: Similar structure with a methyl group instead of an aniline group.
2-(Cyclopent-1-en-1-yl)ethan-1-amine: Contains an amine group instead of an ethanone moiety.
Uniqueness: 1-(2-Anilinocyclopent-1-en-1-yl)ethan-1-one is unique due to the presence of both an aniline group and an ethanone moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
122601-02-9 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(2-anilinocyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C13H15NO/c1-10(15)12-8-5-9-13(12)14-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-9H2,1H3 |
Clé InChI |
MHODJDXADVJTFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(CCC1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



sulfanium bromide](/img/structure/B14297986.png)
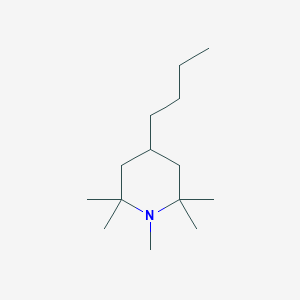
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
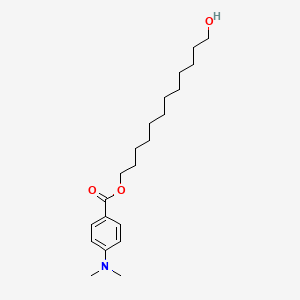
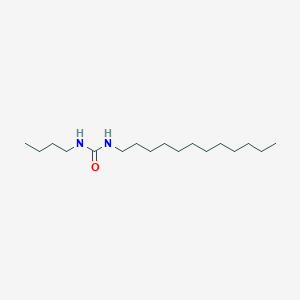
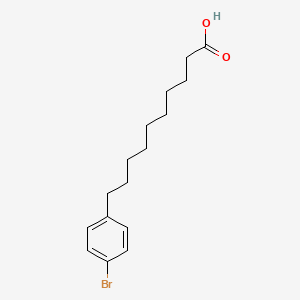
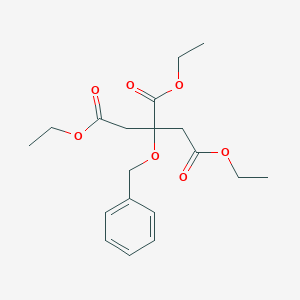


![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
